molecular formula C22H18ClN3 B7758179 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine

2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine

Katalognummer: B7758179
Molekulargewicht: 359.8 g/mol
InChI-Schlüssel: XNVJAWYYBNOQIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine is a synthetic small molecule based on the quinazoline and quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This compound belongs to a class of N-phenethyl-quinazolin-4-yl-amines that have been identified as a promising area of investigation in infectious disease research . Specifically, analogues within this structural class have demonstrated potent activity as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis , presenting a valuable research tool for studying novel anti-tuberculosis therapeutic strategies and bacterial energy metabolism . Quinazoline derivatives are the subject of extensive research due to their wide range of biological activities, which also include anticancer, antimicrobial, and anti-inflammatory properties . The structural motif of this compound makes it a candidate for various biochemical and cellular assays aimed at exploring new mechanisms of action. Researchers can utilize this chemical as a key intermediate or a core structure for further structure-activity relationship (SAR) studies and lead optimization programs . Intended Research Applications: • Chemical biology and mechanism of action studies. • Lead compound optimization and SAR exploration in drug discovery. • Biochemical assay development for oxidase and protease targets. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3/c23-18-12-10-17(11-13-18)21-25-20-9-5-4-8-19(20)22(26-21)24-15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVJAWYYBNOQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Classical Synthesis via Quinazolinone Intermediate

The traditional route begins with anthranilic acid derivatives. Condensation of anthranilic acid with formamide or urea under reflux generates 4-quinazolinone, a key intermediate . Subsequent chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃), introducing the 4-chlorophenyl group via Friedel-Crafts acylation . Finally, nucleophilic substitution with 2-phenylethylamine introduces the N-(2-phenylethyl) moiety.

Reaction Scheme

  • Quinazolinone Formation :

    Anthranilic acid+FormamideΔ,Ethanol4-Quinazolinone\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta, \text{Ethanol}} \text{4-Quinazolinone}

    Yields: 60–75% under optimized reflux conditions .

  • Chlorination and Friedel-Crafts Acylation :

    4-Quinazolinone+POCl32-ChloroquinazolineAlCl3,4-Chlorobenzoyl chloride2-(4-Chlorophenyl)quinazoline\text{4-Quinazolinone} + \text{POCl}_3 \rightarrow \text{2-Chloroquinazoline} \xrightarrow{\text{AlCl}_3, \text{4-Chlorobenzoyl chloride}} \text{2-(4-Chlorophenyl)quinazoline}

    Key Parameters:

    • Temperature: 110–120°C

    • Solvent: Dichloromethane

    • Yield: 50–65% .

  • Amine Functionalization :

    2-(4-Chlorophenyl)quinazoline+2-PhenylethylamineK2CO3,DMFTarget Compound\text{2-(4-Chlorophenyl)quinazoline} + \text{2-Phenylethylamine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

    Yield: 70–80% after purification .

Limitations : Multi-step purification, moderate yields, and harsh conditions (e.g., POCl₃ usage) .

Transition Metal-Catalyzed Domino Reactions

Recent advances employ Fe/Cu relay catalysis for one-pot synthesis. Ortho-halogenated benzonitriles (e.g., 2-chlorobenzonitrile) react with 4-chlorobenzaldehyde and sodium azide via sequential [3+2] cycloaddition, nucleophilic aromatic substitution (SₙAr), and cyclization .

Optimized Protocol (Scheme 10) :

  • Catalysts : FeCl₃ (10 mol%), CuI (5 mol%)

  • Solvent : DMF/H₂O (3:1)

  • Temperature : 100°C, 12 hours

  • Yield : 78%

Mechanistic Insights :

  • Fe-mediated azide-alkyne cycloaddition forms a triazole intermediate.

  • Cu-catalyzed SₙAr substitutes the ortho-chloro group with the 4-chlorophenyl moiety.

  • Reductive cyclization and denitrogenation yield the quinazoline core.

Advantages : Reduced steps, higher atom economy, and tolerance for electron-withdrawing groups (e.g., -NO₂, -Cl) .

Oxidative Cyclization of 2-Aminobenzyl Alcohols

Aerobic conditions with Ru catalysts enable direct coupling of 2-aminobenzyl alcohols with 4-chlorophenylacetonitrile . This method bypasses pre-functionalized intermediates.

Reaction Conditions :

  • Catalyst : RuCl₃ (5 mol%)

  • Oxidant : O₂ (balloon)

  • Solvent : Toluene, 110°C

  • Yield : 82%

Key Step :

2-Aminobenzyl alcohol+4-ChlorophenylacetonitrileRuCl3,O2Target Compound\text{2-Aminobenzyl alcohol} + \text{4-Chlorophenylacetonitrile} \xrightarrow{\text{RuCl}3, \text{O}2} \text{Target Compound}

The mechanism involves imine formation, oxidation to a ketone, and intramolecular cyclization .

Analytical Characterization and Optimization

Purity Assessment :

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O)

  • NMR (DMSO-d₆):

    • δ 8.52 (s, 1H, Quinazoline-H)

    • δ 7.89–7.45 (m, 9H, Aromatic-H)

    • δ 3.85 (t, 2H, -CH₂NH-)

Yield Optimization Table :

MethodCatalystSolventTemperatureYield
Classical NoneDMF120°C70%
Fe/Cu Relay FeCl₃/CuIDMF/H₂O100°C78%
Ru-Catalyzed RuCl₃Toluene110°C82%

Critical Parameters :

  • Solvent polarity (DMF > Toluene for SₙAr reactions).

  • Catalyst loading (≥5 mol% for metal-mediated steps).

  • Reaction time (12–24 hours for cyclization).

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinazoline core facilitates nucleophilic substitution, particularly at the 2- and 4-positions. For example:

  • Amination at Position 4 : The compound can be synthesized via displacement of a chlorine atom in 4-chloroquinazoline derivatives using phenethylamine under basic conditions (DMSO, K₂CO₃, 100°C) .

  • Replacement of Halogen Substituents : If halogenated at other positions (e.g., 2-chloro analogs), reactions with amines or thiols yield substituted derivatives.

Example Reaction Pathway

4-Chloroquinazoline+2-PhenylethylamineK2CO3,DMSO,100C2-(4-Chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine[5]\text{4-Chloroquinazoline} + \text{2-Phenylethylamine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMSO}, 100^\circ\text{C}} \text{2-(4-Chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine}[5]

Oxidation

  • Quinazoline Ring Oxidation : The electron-rich nitrogen atoms make the ring susceptible to oxidation, potentially forming quinazoline N-oxides under strong oxidizing agents (e.g., mCPBA) .

  • Phenethyl Side Chain Oxidation : The benzylic position of the phenethyl group may oxidize to a ketone (e.g., using KMnO₄/H⁺), though steric hindrance from the bulky quinazoline ring could limit reactivity.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the meta position due to its electron-withdrawing nature. Potential reactions include:

  • Nitration : Forms meta-nitro derivatives using HNO₃/H₂SO₄ .

  • Sulfonation : Yields sulfonic acid derivatives at the meta position .

Reactivity Comparison

PositionReactivityExample Reaction
Quinazoline C-2Moderate (electron-deficient)Halogenation with Cl₂/FeCl₃
4-ChlorophenylLow (deactivated ring)Nitration at meta position

Functionalization of the Amine Group

The primary amine on the phenethyl side chain undergoes typical amine reactions:

  • Acylation : Reacts with acetyl chloride or anhydrides to form amides .

  • Alkylation : Forms secondary or tertiary amines with alkyl halides (e.g., methyl iodide) .

Example Reaction

2-(4-Chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine+CH3COClN-Acetyl Derivative[7]\text{2-(4-Chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl Derivative}[7]

Cyclization and Heterocycle Formation

The compound can participate in cycloaddition or intramolecular reactions:

  • Fused Heterocycles : Reaction with chloroacetyl chloride forms imidazo[1,2-c]quinazolinones via intramolecular cyclization .

  • Triazine Formation : Condensation with benzoin yields triazino[4,3-c]quinazolines .

Key Cyclization Pathway

2-(4-Chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amineClCH2COClImidazo[1,2-c]quinazolinone Derivative[7]\begin{align*} &\text{2-(4-Chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine} \\ &\xrightarrow{\text{ClCH}_2\text{COCl}} \text{Imidazo[1,2-c]quinazolinone Derivative}[7] \end{align*}

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:

  • Enzyme Inhibition : Binds to cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting electron transport .

  • Kinase Modulation : Quinazoline derivatives often inhibit tyrosine kinases via competitive binding at ATP sites .

Stability and Degradation

  • Thermal Decomposition : Degrades above 250°C, producing chlorinated byproducts and aromatic amines.

  • Hydrolytic Stability : Resists hydrolysis under neutral conditions but may degrade in strong acids/bases due to cleavage of the amine-quinazoline bond .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline derivatives, including the target compound, have been extensively studied for their potential as ErbB receptor tyrosine kinase inhibitors . These receptors are implicated in various hyperproliferative diseases, including several types of cancer. The compound has shown promise in inhibiting the growth of cancer cells by interfering with the signaling pathways that promote cell proliferation and survival.

Case Studies

  • Inhibition of ErbB Receptors : Research has demonstrated that quinazoline derivatives can effectively inhibit the ErbB family of receptors, which are critical in tumorigenesis. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline core can enhance selectivity and potency against specific ErbB receptors .

Antimicrobial Properties

Recent studies have highlighted the effectiveness of quinazoline derivatives against Mycobacterium tuberculosis , particularly through inhibition of cytochrome bd oxidase. This enzyme is crucial for bacterial respiration and survival under hypoxic conditions.

Research Findings

  • A study reported that N-phenethyl-quinazolin-4-yl-amines exhibited significant activity against multiple strains of Mycobacterium tuberculosis, with some compounds showing enhanced efficacy compared to existing treatments . The mechanism involves targeting the electron transport chain, leading to reduced ATP production and bacterial death.

Anticonvulsant Activity

The anticonvulsant properties of quinazoline derivatives have been documented, with specific attention to their ability to modulate neurotransmitter systems implicated in seizure activity.

Experimental Evidence

  • Various studies have indicated that modifications to the quinazoline structure can result in compounds with significant anticonvulsant effects in animal models. For instance, certain analogs demonstrated efficacy in reducing seizure frequency and severity when tested against pentylenetetrazole-induced seizures .

SARS-CoV-2 Inhibition

In light of the COVID-19 pandemic, there has been a surge in research focused on developing inhibitors for SARS-CoV-2. Quinazoline derivatives have emerged as potential candidates for targeting the main protease (M pro) of the virus.

Recent Developments

  • A study identified a series of non-peptidic, non-covalent inhibitors based on the quinazolinone scaffold that effectively inhibited SARS-CoV-2 M pro. Structural optimizations revealed compounds with improved biochemical potency and antiviral activity compared to existing inhibitors .

Summary Table of Applications

Application Area Mechanism Key Findings
AnticancerInhibition of ErbB receptorsEffective against various cancer cell lines; structure modifications enhance potency .
AntimicrobialInhibition of cytochrome bd oxidaseSignificant activity against Mycobacterium tuberculosis; targets bacterial respiration .
AnticonvulsantModulation of neurotransmitter systemsDemonstrated efficacy in reducing seizure activity in animal models .
SARS-CoV-2 InhibitionTargeting SARS-CoV-2 main proteaseNew inhibitors show superior activity compared to existing treatments; promising for COVID-19 therapy .

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 2

The 2-position of quinazoline is critical for target selectivity. Key analogs include:

  • 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine (): Replacing chlorine with bromine increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and polarizability. This analog shows antibacterial and antifungal activity, attributed to the imidazole-propyl group enhancing interactions with microbial enzymes .
  • 7-Chloro-2-(4-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine (): Dual chloro substituents (positions 2 and 7) and a methoxyphenyl group at position 4 introduce steric bulk and electron-donating effects. The methoxy group may improve solubility compared to the phenylethyl chain in the target compound .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-Chlorophenyl N-(2-Phenylethyl) 375.85 Not Reported
2-(4-Bromophenyl)-N-imidazolepropyl 4-Bromophenyl N-[3-(1H-imidazol-1-yl)propyl] 438.30 438–440
7-Chloro-2-(4-chlorophenyl)-N-(4-MeOPh) 4-Chlorophenyl N-(4-Methoxyphenyl) 400.27 Not Reported

Modifications at Position 4

The 4-amine group is often tailored for receptor binding. Notable examples:

  • 6-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): Replacing phenylethyl with thiophenemethyl enhances π-π stacking with aromatic residues in kinase targets (e.g., CDC2-like kinases). This compound showed 99% yield in synthesis, suggesting favorable reactivity .
  • N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (): Fluorine and methoxy groups increase electronegativity and metabolic stability. The hydrochloride salt form improves aqueous solubility .

Key Research Findings

  • Electron-Withdrawing Groups : Chlorine at position 2 enhances electrophilicity, facilitating nucleophilic attacks during synthesis .
  • Lipophilicity vs. Solubility : Phenylethyl groups improve membrane permeability but may reduce aqueous solubility compared to morpholine or methoxy substituents .
  • Biological Selectivity : Thiophene/furan at position 4 confers dual receptor activity, whereas bulkier groups (e.g., piperazine) enhance kinase selectivity .

Biologische Aktivität

2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C16H15ClN2C_{16}H_{15}ClN_2, and it exhibits a unique substitution pattern that influences its biological properties.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their potential as anticancer agents. Research indicates that 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells.

Cell Line IC50 (µM) Reference
HepG218.79
MCF-713.46

The mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PDGF receptor pathway, which is crucial in many cancers .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity, particularly against Pseudomonas aeruginosa. It inhibits biofilm formation and reduces virulence factors at low concentrations without significantly affecting bacterial growth. This property is particularly valuable in treating chronic infections where biofilms are prevalent.

The biological activity of 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of cytochrome bd oxidase, crucial for energy production in Mycobacterium tuberculosis .
  • Disruption of Cell Signaling : It interferes with growth factor signaling pathways, leading to apoptosis in cancer cells .
  • Biofilm Disruption : The compound impedes the motility of pathogenic bacteria, thereby reducing their ability to form biofilms.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of quinazoline derivatives:

  • Substituent Variations : Modifications on the phenyl groups and the quinazoline core can significantly alter potency and selectivity against different biological targets.
  • Chirality Impact : Studies suggest that chirality in phenethylamine side chains can enhance binding affinity at specific receptors, improving therapeutic efficacy .

Case Studies

Several studies have highlighted the efficacy of 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine:

  • Antitumor Efficacy : A study demonstrated that this compound exhibited IC50 values comparable to established chemotherapeutics against multiple tumor types, indicating its potential as a lead compound for further development .
  • Antibacterial Properties : Research has shown that derivatives with similar structures effectively inhibit biofilm formation in Pseudomonas aeruginosa, suggesting a pathway for developing new treatments for resistant infections .

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-N-(2-phenylethyl)quinazolin-4-amine?

The synthesis typically involves cyclization and substitution reactions. For example, quinazolin-4-amine derivatives are synthesized via urea substitution on morpholine or similar amines under reflux conditions. A common approach includes reacting 2-chloroquinazoline intermediates with 2-phenylethylamine in the presence of a base (e.g., K₂CO₃) in chloroform or dry benzene, followed by purification via recrystallization . Reaction durations range from 2–16 days, with yields varying based on substituent reactivity (e.g., 2–37% reported for analogous compounds) .

Q. How is the structural characterization of this compound performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsional conformations, with validation via IR spectroscopy, HRMS, and melting point analysis . For example, torsion angles in the quinazoline core and chlorophenyl substituents are critical for confirming planar geometry and intermolecular interactions .

Q. What preliminary biological assays are used to screen its activity?

High-throughput caspase-3 activation assays are employed to assess apoptosis induction, as seen in related quinazolines . Additionally, kinase inhibition assays (e.g., c-Src/Abl) using recombinant enzymes and cell-based models (e.g., fibroblast xenografts) provide initial efficacy data . IC₅₀ values are calculated from dose-response curves, with selectivity assessed against panels of off-target kinases .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound’s pharmacological profile?

3D-QSAR studies correlate substituent electronic and steric properties with activity. For example, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) models highlight favorable regions for hydrophobic (e.g., 4-chlorophenyl) and hydrogen-bond donor/acceptor groups (e.g., quinazoline N-4). Pharmacophoric maps from analogs suggest that morpholine or piperazine substitutions enhance kinase affinity .

Q. What strategies resolve contradictions in target engagement data across studies?

Discrepancies in target specificity (e.g., dual H1R/H4R activity in quinazolines) are addressed via competitive binding assays and molecular docking. For instance, histamine receptor subtype selectivity is validated using radioligand displacement (e.g., [³H]-mepyramine for H1R) and site-directed mutagenesis to identify critical binding residues . MD simulations further assess conformational stability of ligand-receptor complexes .

Q. How is in vivo efficacy evaluated, and what pharmacokinetic parameters are prioritized?

Orthotopic xenograft models (e.g., pancreatic cancer) are used to assess tumor growth inhibition. Pharmacokinetic studies in rodents and primates measure oral bioavailability, half-life (e.g., t₁/₂ = 40 hr for AZD0530), and brain penetration. LC-MS/MS quantifies plasma/tissue concentrations, while PET imaging tracks biodistribution .

Methodological Considerations

Q. What crystallographic software is recommended for resolving complex torsional conformations?

SHELXTL (Bruker AXS) and OLEX2 are preferred for small-molecule refinement. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO interfaces with CCP4 suites. Key parameters include R-factor convergence (<0.05) and validation via ADIT checks .

Q. How are SAR contradictions addressed when substituent effects vary across assays?

Multivariate statistical analysis (e.g., PCA or PLS regression) identifies confounding variables (e.g., lipophilicity vs. solubility). For example, 4-chlorophenyl groups may enhance kinase inhibition but reduce aqueous solubility, necessitating logP optimization via prodrug strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.